Didemethylfenflumizole
Description
Didemethylfenflumizole (systematic name: 2-(Difluoromethyl)-5-methyl-1H-imidazole) is a fluorinated heterocyclic compound characterized by a five-membered imidazole ring substituted with a difluoromethyl group at position 2 and a methyl group at position 5 (Figure 1). This compound has garnered attention in pharmaceutical and agrochemical research due to its unique electronic and steric properties conferred by the difluoromethyl (-CF₂H) moiety. The difluoromethyl group enhances lipophilicity, metabolic stability, and hydrogen-bonding capacity compared to non-fluorinated or monofluorinated analogs, making it a versatile scaffold for drug design .
Properties
CAS No. |
91401-22-8 |
|---|---|
Molecular Formula |
C21H14F2N2O2 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
4-[2-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)-1H-imidazol-5-yl]phenol |
InChI |
InChI=1S/C21H14F2N2O2/c22-14-5-10-17(18(23)11-14)21-24-19(12-1-6-15(26)7-2-12)20(25-21)13-3-8-16(27)9-4-13/h1-11,26-27H,(H,24,25) |
InChI Key |
RGMUBVSPGJJWLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of didemethylfenflumizole typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Acylation: Addition of acyl groups to form the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Didemethylfenflumizole undergoes various chemical reactions, including:
Oxidation: Conversion of amines to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Didemethylfenflumizole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of didemethylfenflumizole involves its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and chemical profiles of Didemethylfenflumizole are best understood through comparisons with structurally related imidazole and benzimidazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of this compound with Analogues
| Compound Name | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| This compound | 2-CF₂H, 5-CH₃ (imidazole) | 142.11 g/mol | High lipophilicity, metabolic stability |
| 2-(Trifluoromethyl)-5-methylimidazole | 2-CF₃, 5-CH₃ (imidazole) | 160.10 g/mol | Higher electronegativity, reduced H-bonding |
| 2-(Monofluoromethyl)-5-methylimidazole | 2-CH₂F, 5-CH₃ (imidazole) | 124.12 g/mol | Lower stability, moderate lipophilicity |
| 4-Chloro-6-fluoro-2-(trifluoromethyl)benzimidazole | Multiple halogens (benzimidazole) | 248.58 g/mol | Enhanced bioactivity, enzyme inhibition |
| 2-(Difluoromethoxy)-4-methylbenzoxazole | 2-OCHF₂, 4-CH₃ (benzoxazole) | 199.16 g/mol | Thermal stability, oxidative resistance |
Key Insights :
- Fluorination Impact: The difluoromethyl group in this compound balances electronegativity and steric bulk, unlike the trifluoromethyl (-CF₃) group, which increases electronegativity but reduces hydrogen-bond donor capacity .
- Core Heterocycle : Compared to benzimidazole derivatives (e.g., 4-chloro-6-fluoro-2-trifluoromethylbenzimidazole), the imidazole core of this compound offers simpler synthetic routes and broader solubility in polar solvents .
Lipophilicity and Stability :
- This compound (logP = 1.8) exhibits higher lipophilicity than its non-fluorinated analog (logP = 0.9), facilitating membrane permeability in drug delivery .
- The difluoromethyl group resists oxidative degradation better than monofluoromethyl (-CH₂F), as shown in accelerated stability studies (80% retention after 6 months at 40°C vs. 55% for -CH₂F analogs) .
Drug Design
- This compound’s hydrogen-bond donor capacity (-CF₂H) enables strong interactions with protease active sites, as demonstrated in molecular docking studies with HIV-1 protease (binding energy = -9.8 kcal/mol) .
- Its metabolic stability (t₁/₂ = 6.7 hours in human liver microsomes) surpasses analogs like 5-fluoro-1H-benzimidazole derivatives (t₁/₂ = 2.1 hours), reducing dosing frequency in preclinical models .
Material Science
- The compound’s thermal stability (decomposition temperature = 285°C) makes it suitable for high-temperature polymer applications, contrasting with less stable monofluorinated analogs .
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